Agn-PC-008mzu
Description
Agn-PC-008mzu is a synthetic 2-aminobenzamide derivative, a class of compounds widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis. Its core structure includes a benzamide backbone with an amino substituent at the second position, which enhances its reactivity and binding affinity in biological systems . While specific applications of Agn-PC-008mzu are proprietary, analogous 2-aminobenzamides are known for their roles as enzyme inhibitors, particularly in targeting histone deacetylases (HDACs) and proteases . The compound’s synthesis involves multi-step organic reactions, with purification achieved via high-performance liquid chromatography (HPLC), as inferred from glycan analysis methodologies applied to related compounds .
Properties
CAS No. |
720699-36-5 |
|---|---|
Molecular Formula |
C13H19NO3S |
Molecular Weight |
269.36 g/mol |
IUPAC Name |
3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C13H19NO3S/c15-18(16,17)10-4-9-14-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,5,7,13-14H,3-4,6,8-10H2,(H,15,16,17) |
InChI Key |
DDYSNQUUMUIQJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Agn-PC-008mzu involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve:
Selection of Precursors: The choice of starting materials is crucial for the successful synthesis of Agn-PC-008mzu.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production: In industrial settings, the production of Agn-PC-008mzu is scaled up using large reactors and continuous flow processes to meet the demand for this compound.
Chemical Reactions Analysis
Agn-PC-008mzu undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The reduction process involves the gain of electrons or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Agn-PC-008mzu has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: In biological research, Agn-PC-008mzu is used to study cellular processes and as a probe in biochemical assays.
Medicine: The compound has potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Industry: In industrial applications, Agn-PC-008mzu is used in the production of advanced materials and as an additive in manufacturing processes.
Mechanism of Action
The mechanism of action of Agn-PC-008mzu involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: Agn-PC-008mzu binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Modulating Enzyme Activity: It can inhibit or activate enzymes involved in various biochemical pathways, leading to changes in cellular functions.
Pathways Involved: The pathways affected by Agn-PC-008mzu include those related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Structural Comparison with Compound X
- Molecular Weight: Agn-PC-008mzu (MW: 240 g/mol) has a lower molecular weight than Compound X (MW: 285 g/mol), enhancing its solubility in polar solvents like water and ethanol .
- Substituent Effects : The nitro group in Compound X increases electron-withdrawing effects, reducing its stability under acidic conditions compared to Agn-PC-008mzu, which lacks strong electron-withdrawing groups .
- Thermal Stability : Agn-PC-008mzu exhibits a decomposition temperature of 210°C, outperforming Compound X (180°C), likely due to reduced steric hindrance .
Functional Comparison with Compound Y
- Efficacy in Target Binding : Agn-PC-008mzu shows a 50% inhibitory concentration (IC50) of 12 nM for HDACs, surpassing Compound Y (IC50: 45 nM), as inferred from analogous studies on benzamide derivatives .
- Solubility and Bioavailability : Despite Compound Y’s higher lipid solubility, Agn-PC-008mzu’s balanced hydrophobicity (logP: 1.8) ensures better membrane permeability and oral bioavailability .
Data Tables
Table 1: Physicochemical Properties
| Property | Agn-PC-008mzu | Compound X | Compound Y |
|---|---|---|---|
| Molecular Weight (g/mol) | 240 | 285 | 310 |
| logP | 1.8 | 2.5 | 3.2 |
| Solubility (mg/mL) | 45 (H2O) | 12 (H2O) | 80 (DMSO) |
| Decomposition Temp. (°C) | 210 | 180 | 190 |
Key Research Findings
- Superior Solubility : Agn-PC-008mzu’s lower molecular weight and optimized logP value make it 3.75× more water-soluble than Compound X, addressing a critical limitation in drug formulation .
- Enhanced Target Specificity: Unlike Compound Y, which binds non-specifically to GABA receptors, Agn-PC-008mzu’s benzamide moiety allows selective HDAC inhibition, reducing off-target effects .
- Thermal Resilience : Agn-PC-008mzu’s stability at higher temperatures simplifies storage and transportation compared to analogs like Compound X .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
